molecular formula C9H7NO2 B102466 (2-Cyanophenyl)acetic acid CAS No. 18698-99-2

(2-Cyanophenyl)acetic acid

Cat. No. B102466
CAS RN: 18698-99-2
M. Wt: 161.16 g/mol
InChI Key: QLHZKPQKYARBGT-UHFFFAOYSA-N
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Description

(2-Cyanophenyl)acetic acid is a chemical compound that is part of a broader class of cyanophenyl derivatives. These compounds are characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further linked to an acetic acid moiety. The presence of the cyano group imparts unique electronic and structural properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of cyanophenyl derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic Acid Derivatives by Sequential Coupling-Cyclization between 3-(2-Iodophenyl)-3-oxopropanoic Acid Derivatives and Terminal Alkynes" describes a method involving the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes to produce acetic acid derivatives. Although not directly synthesizing (2-cyanophenyl)acetic acid, this method showcases the type of reactions that can be used to manipulate the phenylacetic acid backbone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of cyanophenyl derivatives can be studied using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as detailed in the paper "Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR, FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies" . The study uses density functional theory (DFT) and ab initio HF methods to interpret the molecular structure and vibrational bands. The HOMO-LUMO energies indicate charge transfer within the molecule, which is crucial for understanding the reactivity of (2-cyanophenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of cyanophenyl derivatives can be explored through various chemical reactions. For example, the paper "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids" demonstrates the use of a cyanophenyl derivative in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization. This showcases the potential of (2-cyanophenyl)acetic acid in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-cyanophenyl)acetic acid can be inferred from studies on similar compounds. For instance, the potentiometric and spectroscopic studies of copper(II) and nickel(II) complexes with oxime analogues of amino acids, including 2-cyano-2-(hydroxyimino)acetic acid, provide insights into the coordination chemistry and stability of these complexes over a broad pH range . Additionally, the paired electrosynthesis of cyanoacetic acid, as described in "Paired electrosynthesis of cyanoacetic acid" , highlights the electrochemical properties and potential synthetic applications of cyanoacetic acid derivatives.

Scientific Research Applications

1. Synthesis of Heterocycles

A study demonstrates the synthesis of new polycondensed heterocycles using 2-cyanophenyl isothiocyanate, which is closely related to (2-cyanophenyl)acetic acid. This process involved Mn(III)-mediated cascade reactions leading to high yields of new compounds, showcasing the potential of (2-cyanophenyl)acetic acid derivatives in heterocyclic chemistry (Calestani et al., 2001).

2. Chiral Auxiliary Compounds

Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, which is structurally similar to (2-cyanophenyl)acetic acid, found its potential as a versatile chiral phosphonic auxiliary. This compound may be used as chiral derivatizing agents for amines and alcohols (Majewska, 2019).

3. Synthesis of Thiol Carboxylic Esters

A study illustrated the preparation of thiolesters of 2-[3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetic acid, a derivative of (2-cyanophenyl)acetic acid. This involved a reaction with trimethyl silylated mercaptan, highlighting the role of cyanophenyl-acetic acid derivatives in synthesizing complex organic molecules (PestiJaan et al., 1999).

4. Pharmaceutical Applications

A study on febuxostat, which contains a structural component similar to (2-cyanophenyl)acetic acid, detailed its crystal structure and interactions. This has implications for pharmaceutical applications where precise molecular structure and interactions are crucial (Wu et al., 2015).

5. Development of Organic Dyes

Research involving derivatives of (2-cyanophenyl)acetic acid in the design of organic dyes with specific architectures for solar energy applications highlights its potential in renewable energy technologies (Naik et al., 2017).

6. Synthesis of Hydroxamic Acids and Ureas

A study on the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate demonstrates the versatility of cyanophenyl-acetic acid derivatives in organic synthesis (Thalluri et al., 2014).

7. Pretreatment in Biofuel Production

The use of acetic acid in the pretreatment of lignocellulosic materials for ethanol production, as researched in the context of steam-pretreated, acetic-acid-impregnated wheat straw, reveals its significance in biofuel production (Bondesson & Galbe, 2016).

8. Electrosynthesis Research

A study on the electrosynthesis of cyanoacetic acid from CO2 and anodic oxidation reveals the potential of (2-cyanophenyl)acetic acid in electrochemical applications (Batanero et al., 2004).

Safety And Hazards

“(2-Cyanophenyl)acetic acid” is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(2-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHZKPQKYARBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171959
Record name (2-Cyanophenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyanophenyl)acetic acid

CAS RN

18698-99-2
Record name 2-Cyanobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18698-99-2
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Record name 2-Cyanophenylacetic acid
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Record name (2-Cyanophenyl)acetic acid
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Record name (2-cyanophenyl)acetic acid
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Record name 2-CYANOPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

2-Nitrophenylacetic acid (ex Aldrich) (18.1 g) dissolved in 0.1M.aq.sodium hydroxide (100 ml) was subjected to catalytic hydrogenation (at 30-40 psi) over 10% palladium on charcoal (2 g) until uptake ceased. The resultant solution was subjected first to diazotisation and then reaction with sodium cyanide and cuprous cyanide according to Simchen and Hafner, Ann. Chem., 1974, 1802 to give crude 2-cyanophenylacetic acid (14.9 g). The latter was treated with phosphorous pentachloride (20.6 g) and anhydrous hydrogen chloride in di-n-butyl ether (250 ml) for 2 hours. After a further 18 hours the volatiles were removed, the residue washed with water and recrystallized from ethanol to give 1-chloro-3-hydroxy-isoquinoline (1.48 g).
Quantity
18.1 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MR Dadd, TDW Claridge, R Walton, AJ Pettman… - Enzyme and microbial …, 2001 - Elsevier
The cyanomethyl benzonitrile compounds used for this study contain two cyano groups: a −CH 2 CN side chain, plus a cyano group attached to the benzene ring. The ortho, meta and …
Number of citations: 29 www.sciencedirect.com
MR Dadd - 2000 - ora.ox.ac.uk
The aim of this thesis was to improve the understanding of how bacteria (in particular Rhodococcus rhodochrous LL100-21) use enzymatic reactions to biotransform nitrile compounds. …
Number of citations: 0 ora.ox.ac.uk
RA Bunce, LB Johnson - Organic preparations and procedures …, 1999 - Taylor & Francis
MeOCO-CI 2.1 2a (R= C02Me) 76 PhCH2-Br 1.1 2b (R= CHZPh) 90 CH2= CHCH*-Br 1. 1 2~(R= CH* CH= CH*) 86 nC, jH,,-I 1. 1 2d (R= n-ChH1,) 72 CH $ ON (OCH,) CH3 1. 1 2e (R= …
Number of citations: 8 www.tandfonline.com
R Chhabra - 2007 - krex.k-state.edu
Compounds containing the tetrazole scaffold have wide variety of applications in medicine, food industry, automobile industry, photography, agriculture. As a result, the structure and …
Number of citations: 4 krex.k-state.edu
Y Wu, J Chen, L Li, K Wen, X Yao, J Pang, T Wu… - Organic …, 2020 - ACS Publications
Herein, we present a copper-mediated decarboxylative sulfonylation of arylacetic acids with sodium sulfinates that provides viable access to sulfone compounds. This protocol features …
Number of citations: 16 pubs.acs.org
J Chen, RC Zheng, YG Zheng, YC Shen - … in China I: From Bioreaction to …, 2009 - Springer
Biotransformation of nitriles mediated by nitrile-amide converting enzymes has attracted considerable attention and developed tremendously in the recent years in China since it offers a …
Number of citations: 94 link.springer.com
CA Bunton, MJ Minch, J Hidalgo… - Journal of the American …, 1973 - ACS Publications
… This result is similar to the decrease in both AH* and AS* for the CTABr micelle-catalyzed decarboxylation of 2-cyanophenylacetic acid,18 and is readily understandable in terms of the …
Number of citations: 275 pubs.acs.org
MA Ibrahim - Arabian Journal of Chemistry, 2016 - Elsevier
We disclose a new microwave-assisted protocol for the effective α-arylation of diethyl malonate. The coupling of aryl halides with diethyl malonate proceeds smoothly in short reaction …
Number of citations: 3 www.sciencedirect.com
W Hang, D Li, S Zou, C Xi - The Journal of Organic Chemistry, 2022 - ACS Publications
Cheap and available formate can be seen formally as a carbon dioxide radical anion (CO 2 •– ) combined with a hydrogen atom, where the CO 2 •– is not only a highly active radical but …
Number of citations: 4 pubs.acs.org
S Zhao, Y Wang, X Zhang, L Qiao, S Wang… - RSC Medicinal …, 2023 - pubs.rsc.org
Interfering with the assembly of hepatitis B virus (HBV) capsid is a promising approach for treating chronic hepatitis B (CHB). In order to enhance the metabolic stability and reduce the …
Number of citations: 0 pubs.rsc.org

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